molecular formula C9H19NO B1291438 4-Butoxypiperidine CAS No. 88536-10-1

4-Butoxypiperidine

Cat. No. B1291438
CAS RN: 88536-10-1
M. Wt: 157.25 g/mol
InChI Key: XGPJZKQGJWZWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxypiperidine is a chemical compound that is related to the piperidine family, which is a class of organic compounds characterized by a six-membered ring containing one nitrogen atom. While the provided papers do not directly discuss 4-Butoxypiperidine, they do provide insights into various substituted piperidines and their chemical properties, synthesis, and applications, which can be extrapolated to understand the characteristics of 4-Butoxypiperidine.

Synthesis Analysis

The synthesis of substituted piperidines, such as 4-substituted 3,3-difluoropiperidines, involves multiple steps including 1,4-addition reactions, reduction, lactamization, and further functional group transformations . Similarly, the synthesis of 1-tert-butyl-4-chloropiperidine demonstrates the use of chlorination and the addition of organometallic reagents to iminium salts . These methods could potentially be adapted for the synthesis of 4-Butoxypiperidine by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can significantly influence their chemical reactivity and physical properties. For instance, the presence of fluorine atoms in 3,3-difluoropiperidines affects their conformation and reactivity . The conformational preferences of cyclopiperidine compounds have been studied using NMR spectroscopy and X-ray structural analysis, revealing the presence of chair and boat conformations in the solid state . These analytical techniques could be applied to determine the conformational preferences of 4-Butoxypiperidine.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including ring-opening addition reactions with amine nucleophiles . The reactivity and regioselectivity of these reactions can be influenced by the substituents on the piperidine ring. Additionally, the presence of an epoxypiperidine structure has been shown to confer DNA-cleavage activity in certain derivatives . The chemical reactivity of 4-Butoxypiperidine would likely be influenced by the butoxy substituent, which could affect its nucleophilic and electrophilic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their molecular structure. The addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized solar cells, for example, affects the surface charge of TiO2 and decreases electron recombination, demonstrating the impact of substituents on the physical properties of the material . The physical properties of 4-Butoxypiperidine, such as solubility, boiling point, and stability, would be influenced by the butoxy group, which could increase the compound's hydrophobicity compared to unsubstituted piperidine.

Safety And Hazards

The safety information for 4-Butoxypiperidine includes pictograms GHS05, GHS07, and hazard statements H315, H318, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for 4-Butoxypiperidine are not mentioned in the available resources, it’s worth noting that the field of therapeutic peptides, which includes compounds like 4-Butoxypiperidine, is a hot topic in pharmaceutical research . The development of peptide drugs has become one of the most exciting areas in drug discovery, with remarkable achievements resulting in the approval of more than 80 peptide drugs worldwide .

properties

IUPAC Name

4-butoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-3-8-11-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPJZKQGJWZWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626078
Record name 4-Butoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxypiperidine

CAS RN

88536-10-1
Record name 4-Butoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 10 g (50 mmol) of 1-t-butoxycarbonyl-4-piperidone (Aldrich) in 10 mL of THF at −78° C. was added 75 mL (75 mmol) of a 1 M solution of diisobutylaluminum hydride in toluene. The reaction mixture was allowed to warm to −20° C. and stirred for 3 h. After this time it was poured into 500 mL of sat'd solution of potassium sodium tartrate tetrahydrate (Rochelle salt), the mixture was stirred vigorously for 20 min, and the layers were separated. The aqueous layer was washed with ethyl acetate and the combined organic fractions were washed with brine, dried over MgSO4, filtered, and the filtrate was concentrated to give the title compound which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
sat'd solution
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.